N-hydroxy-1,2,4-oxadiazole-3-carboximidamide
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Overview
Description
N-hydroxy-1,2,4-oxadiazole-3-carboximidamide is a heterocyclic compound with the molecular formula C3H4N4O2. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an oxadiazole ring, which contains both nitrogen and oxygen atoms, contributing to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-1,2,4-oxadiazole-3-carboximidamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-1,2,4-oxadiazole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different functional groups.
Substitution: The oxadiazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield N-oxides, while reduction reactions can produce amines or other reduced derivatives .
Scientific Research Applications
N-hydroxy-1,2,4-oxadiazole-3-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-hydroxy-1,2,4-oxadiazole-3-carboximidamide involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and gene expression . Additionally, the compound can modulate lipid metabolism and reduce inflammation by affecting sphingolipid signaling pathways .
Comparison with Similar Compounds
N-hydroxy-1,2,4-oxadiazole-3-carboximidamide can be compared with other oxadiazole derivatives, such as:
- 1,2,3-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole
These compounds share the oxadiazole ring structure but differ in the position of the nitrogen and oxygen atoms, leading to variations in their chemical properties and biological activities .
Properties
CAS No. |
39512-81-7 |
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Molecular Formula |
C3H4N4O2 |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
N'-hydroxy-1,2,4-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C3H4N4O2/c4-2(6-8)3-5-1-9-7-3/h1,8H,(H2,4,6) |
InChI Key |
MYJHYGFHDJISCG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=NC(=NO1)/C(=N/O)/N |
Canonical SMILES |
C1=NC(=NO1)C(=NO)N |
Origin of Product |
United States |
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